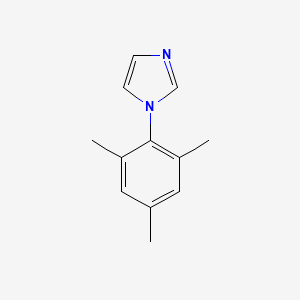

1-Mesityl-1h-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-6-10(2)12(11(3)7-9)14-5-4-13-8-14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFLCLZQKDDENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=CN=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-Mesityl-1H-imidazole experimental procedure

An In-depth Technical Guide to the Synthesis of 1-Mesityl-1H-imidazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating checkpoints that ensure a successful and reproducible outcome. The target molecule, this compound, is a critical precursor for N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern organometallic catalysis.[1][2][3]

Strategic Overview: The Challenge of Steric Hindrance

The primary challenge in synthesizing this compound lies in forming the C-N bond between a sterically demanding mesityl group (2,4,6-trimethylphenyl) and the imidazole nitrogen. Direct SNAr (Nucleophilic Aromatic Substitution) reactions are generally not feasible due to the electron-rich nature of the mesityl ring and the significant steric clash.[4] Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice.

Two dominant strategies have emerged for this class of transformation:

-

Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for forming C-N bonds.[5][6] It often employs sophisticated and bulky phosphine ligands to facilitate the catalytic cycle.[5][7] While highly effective for a vast range of substrates, the cost of palladium and specialized ligands can be a significant consideration.[8]

-

Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization.[9] It is often more cost-effective than its palladium counterpart, utilizing an inexpensive and abundant copper catalyst.[10] Modern protocols for Ullmann-type reactions often use ligands to improve solubility and catalyst performance, allowing for milder reaction conditions than the harsh temperatures traditionally required.[4][9]

For the specific synthesis of sterically hindered N-arylimidazoles like our target, optimized copper-catalyzed Ullmann-type reactions present a robust, efficient, and economical approach.[1] This guide will focus on a ligand-assisted copper-catalyzed protocol.

The Copper-Catalyzed N-Arylation (Ullmann) Mechanism

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process is believed to proceed through the following key steps, which are essential for a self-validating experimental design.

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. research.rug.nl [research.rug.nl]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-Mesityl-1H-imidazole from Mesitylamine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth, scientifically-grounded guide to the synthesis of 1-Mesityl-1H-imidazole, a critical precursor for N-heterocyclic carbenes (NHCs). As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and offer field-proven insights to ensure reproducible, high-yield success.

Strategic Overview: The Rationale for a Multi-Component Approach

This compound is a cornerstone in modern organometallic chemistry and catalysis. Its bulky mesityl group provides significant steric hindrance, which is instrumental in stabilizing low-coordinate metal centers and enhancing the catalytic activity and selectivity of the corresponding NHC complexes.[1] The synthesis of this N-aryl imidazole from mesitylamine is most effectively achieved through a variation of the Debus-Radziszewski imidazole synthesis, a powerful multi-component reaction.[2][3]

This one-pot strategy is selected for its efficiency, converging three simple, commercially available starting materials—a primary amine (mesitylamine), a 1,2-dicarbonyl (glyoxal), and an aldehyde (formaldehyde)—with a nitrogen source (ammonia) to construct the imidazole core in a single transformation. This approach is not only atom-economical but also circumvents the need for isolating potentially unstable intermediates.

Mechanistic Considerations

The precise mechanism of this multi-component condensation can be complex and may not be definitively established.[2] However, a plausible and widely accepted pathway involves the initial formation of key intermediates that subsequently cyclize.

-

Diimine Formation: Glyoxal reacts with ammonia to form a 1,2-diimine intermediate.

-

Condensation with Amine: Concurrently, mesitylamine condenses with formaldehyde.

-

Cyclization and Aromatization: These intermediates then react, followed by cyclization and subsequent dehydration (aromatization) to yield the stable this compound ring.

The overall transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

Field-Validated Experimental Protocol

This protocol is designed as a self-validating system. Each step includes justifications and checkpoints to ensure the reaction is proceeding as expected. Adherence to these details is critical for achieving high purity and yield.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | CAS No. | Notes |

| Mesitylamine | C₉H₁₃N | 135.21 | 0.10 | 1.0 | 13.52 g | 88-05-1 | Purity >98% |

| Glyoxal | C₂H₂O₂ | 58.04 | 0.11 | 1.1 | 16.0 g | 107-22-2 | Use 40% aq. solution |

| Formaldehyde | CH₂O | 30.03 | 0.11 | 1.1 | 9.0 g | 50-00-0 | Use 37% aq. solution |

| Ammonium Hydroxide | NH₄OH | 35.04 | 0.20 | 2.0 | 13.5 mL | 1336-21-6 | Use 28-30% aq. solution |

| Methanol | CH₃OH | 32.04 | - | - | 200 mL | 67-56-1 | Reagent grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 400 mL | 141-78-6 | For extraction |

| Brine | NaCl(aq) | - | - | - | 100 mL | - | Saturated solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~10 g | 7487-88-9 | For drying |

Step-by-Step Synthesis Workflow

The entire process, from reaction setup to final product isolation, is outlined below.

Caption: Detailed experimental workflow.

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylamine (13.52 g, 0.10 mol).

-

Add methanol (200 mL) and stir until the mesitylamine has completely dissolved.

-

-

Reagent Addition:

-

To the stirring solution at room temperature, add aqueous ammonium hydroxide (13.5 mL, ~0.20 mol).

-

Next, add the formaldehyde solution (9.0 g, 0.11 mol).

-

Causality Insight: The pre-mixing of the amine and ammonia sources allows for competitive reaction pathways to begin.

-

Slowly add the glyoxal solution (16.0 g, 0.11 mol) dropwise over 15-20 minutes. An exotherm may be observed. Controlling the addition rate is crucial to prevent runaway reactions and minimize the formation of glyoxal oligomers.[4][5]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 70-75°C) using a heating mantle.

-

Maintain a gentle reflux for 12-16 hours. The solution will typically darken to a deep brown or black color.

-

Process Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the mesitylamine spot (Rf ≈ 0.6) and the appearance of a new, more polar product spot (Rf ≈ 0.2-0.3) indicates reaction progression.

-

-

Aqueous Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a 1 L separatory funnel.

-

Add deionized water (200 mL) and ethyl acetate (200 mL). Shake vigorously and allow the layers to separate.

-

Expertise Note: The product is organic-soluble. This extraction isolates the desired imidazole from water-soluble salts (e.g., ammonium salts) and unreacted polar starting materials.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (100 mL each).

-

-

Drying and Concentration:

-

Combine all organic extracts and wash once with a saturated brine solution (100 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, swirl, and let it stand for 10-15 minutes.

-

Filter off the drying agent and wash the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a dark, crude oil.

-

Purification Protocol

Purification is paramount to obtaining material suitable for sensitive catalytic applications. Column chromatography is the most reliable method.

-

Stationary Phase: Silica gel (230-400 mesh). A column with a diameter of ~5 cm is appropriate for this scale.

-

Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended. Start with 100% hexane to elute non-polar impurities, then gradually increase the polarity to 10% ethyl acetate in hexane, and finally to 20% ethyl acetate in hexane. The product typically elutes at around 15-20% ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack the column.

-

Adsorb the crude oil onto a small amount of silica gel and dry it to a free-flowing powder. Load this onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent via rotary evaporation. The final product, this compound, is typically a light brown solid or a viscous oil.[6]

-

-

Expected Yield: 60-75%.

-

Characterization: Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product has a molecular weight of 186.25 g/mol .[7]

Trustworthiness: Troubleshooting and Expert Insights

| Issue | Probable Cause | Recommended Solution |

| Low Yield | Incomplete reaction; inefficient extraction; formation of water-soluble side products. | Extend reflux time to 24 hours. Ensure vigorous shaking during extraction. Check the pH of the aqueous layer; if acidic, neutralize with NaHCO₃ before extraction to ensure the imidazole (a weak base) is in its free form. |

| Difficult Purification | Co-elution of impurities with similar polarity. | Use a shallower gradient during column chromatography (e.g., increase ethyl acetate by 1-2% increments). Alternatively, try a different solvent system, such as Dichloromethane/Methanol. |

| Product is a Dark Oil, Not a Solid | Presence of residual solvent or minor impurities. | Re-dissolve the product in a minimal amount of a volatile solvent (like diethyl ether) and attempt to precipitate it by adding hexane (trituration). If it remains an oil, ensure all solvent is removed under high vacuum. |

Conclusion

The synthesis of this compound via a one-pot condensation of mesitylamine, glyoxal, and formaldehyde is a robust and scalable method. By understanding the causality behind each step—from the controlled addition of reagents to minimize side reactions to the systematic purification protocol—researchers can reliably produce this high-value chemical. The protocol described herein, grounded in established chemical principles and refined through practical experience, provides a trustworthy blueprint for accessing this pivotal precursor for advanced N-heterocyclic carbene chemistry.

References

- Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - RSC Publishing.

- What is the synthesis and application of 1-Methyl-1H-imidazole-4-carboxylic acid? - FAQ.

-

Debus–Radziszewski imidazole synthesis - Wikipedia. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]

-

(PDF) Formation Mechanism and yield of small Imidazoles from Reactions of Glyoxal with NH4+ in water at neutral pH - ResearchGate. Available at: [Link]

-

Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate - PMC - NIH. Available at: [Link]

-

Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer - PubMed. Available at: [Link]

-

Marckwald approach to fused imidazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

-

Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes - Scribd. Available at: [Link]

-

Markwald reaction for the synthesis of imidazole - ResearchGate. Available at: [Link]

- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.

-

Reaction for the synthesis of Ph2B(MesIm)2OTf. Ph2BCl (1 equiv.),... - ResearchGate. Available at: [Link]

-

N‐Arylation of Imidazoles: An Overview | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Imidazoles - Baran Lab. Available at: [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

-

This compound - MySkinRecipes. Available at: [Link]

- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.

-

This compound | C12H14N2 | CID 9815460 - PubChem. Available at: [Link]

-

Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound [sytracks.com]

- 7. This compound | C12H14N2 | CID 9815460 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Mesityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 1-Mesityl-1H-imidazole, a key building block in synthetic chemistry, particularly in the development of N-heterocyclic carbene (NHC) ligands. Understanding the detailed NMR characteristics of this compound is fundamental for reaction monitoring, quality control, and structural elucidation of its derivatives.

Introduction

This compound, also known as 1-(2,4,6-trimethylphenyl)-1H-imidazole, is an aromatic heterocyclic compound. Its structure features a planar imidazole ring bonded to a bulky, sterically hindered mesityl group. This steric bulk is a defining feature that imparts unique reactivity and stability to its derivatives, most notably the corresponding NHC ligands which are widely used in catalysis. High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of this molecule. This guide will delve into the detailed assignment of its ¹H and ¹³C NMR spectra, explain the underlying principles for the observed chemical shifts, and provide a standardized protocol for data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole and mesityl rings. The integration of these signals confirms the proton count of the molecule. The spectrum is relatively simple due to the high degree of symmetry in the mesityl group.

A representative ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz would exhibit the following key resonances.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.44 | Singlet | 1H | H-2 (imidazole) |

| ~6.95 | Singlet | 2H | H-3', H-5' (mesityl) |

| ~6.86 | Singlet | 1H | H-4/H-5 (imidazole) |

| ~2.33 | Singlet | 3H | para-CH₃ (mesityl) |

| ~2.00 | Singlet | 6H | ortho-CH₃ (mesityl) |

Interpretation of the ¹H NMR Spectrum:

-

Imidazole Protons: The proton at the C-2 position of the imidazole ring (H-2) is the most deshielded of the ring protons, appearing as a singlet around 7.44 ppm. This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The protons at the C-4 and C-5 positions are nearly equivalent and appear as a singlet at approximately 6.86 ppm.

-

Mesityl Protons: The two aromatic protons on the mesityl ring (H-3' and H-5') are chemically equivalent due to the free rotation around the C-N bond and appear as a single sharp singlet at around 6.95 ppm. The high symmetry of the mesityl group results in this simplified signal.

-

Methyl Protons: The three methyl groups of the mesityl substituent give rise to two distinct singlets. The para-methyl group protons resonate at approximately 2.33 ppm, while the two equivalent ortho-methyl group protons are found further upfield at around 2.00 ppm.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The number of unique carbon signals is consistent with the molecular symmetry.

The expected ¹³C NMR chemical shifts in CDCl₃ at 101 MHz are tabulated below.[1]

| Chemical Shift (δ) ppm | Assignment |

| ~139.50 | C-4' (mesityl) |

| ~134.76 | C-2', C-6' (mesityl) |

| ~134.69 | C-1' (mesityl) |

| ~129.30 | C-3', C-5' (mesityl) |

| ~122.35 | C-2 (imidazole) |

| ~121.57 | C-4/C-5 (imidazole) |

| ~21.02 | para-CH₃ (mesityl) |

| ~17.72 | ortho-CH₃ (mesityl) |

Interpretation of the ¹³C NMR Spectrum:

-

Imidazole Carbons: The C-2 carbon of the imidazole ring is the most downfield of the ring carbons, appearing around 122.35 ppm. The C-4 and C-5 carbons are nearly equivalent and resonate at approximately 121.57 ppm.

-

Mesityl Carbons: The quaternary carbons of the mesityl ring substituted with methyl groups (C-2', C-4', C-6') appear in the range of 134-140 ppm. The carbon atom directly attached to the imidazole nitrogen (C-1') is also found in this region. The two unsubstituted aromatic carbons (C-3' and C-5') are observed at approximately 129.30 ppm.

-

Methyl Carbons: The carbon of the para-methyl group is found at around 21.02 ppm, while the carbons of the two equivalent ortho-methyl groups resonate at a slightly more upfield position of approximately 17.72 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to at least 2 seconds.

-

A relaxation delay of 1-2 seconds is recommended.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220 ppm.

-

Use a 45-degree pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum carefully.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking to determine the precise chemical shifts.

Structural Elucidation Workflow

The logical workflow for assigning the NMR signals to the structure of this compound can be visualized as follows:

Caption: Workflow for the structural elucidation of this compound using NMR data.

References

- Lee, Y.-M., et al. (2017). PEGylated N-heterocyclic carbene-gold(I) complex: an efficient catalyst for cyclization reaction in water.

-

Kouton, S., et al. (2020). Crystal structure of bis(this compound-κN3)diphenylboron trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 673-676. Available at: [Link]

-

Gensch, T., et al. (2016). Synthesis and characterization of oxygen-functionalised-NHC silver(I) complexes and NHC transmetallation to nickel(II). Supporting Information. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Lee, Y.-M., et al. (2017). PEGylated N-heterocyclic carbene-gold(I) complex: an efficient catalyst for cyclization reaction in water.

- Deep Blue Repositories. (n.d.).

- The Royal Society of Chemistry. (2009).

- Kouton, S., et al. (2020). Crystal structure of bis(this compound-κN3)

- Gensch, T., et al. (2016). Synthesis and characterization of oxygen-functionalised-NHC silver(I)

Sources

physicochemical properties of 1-Mesityl-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 1-Mesityl-1H-imidazole

Abstract

This technical guide provides a comprehensive overview of the core (also known as 1-(2,4,6-trimethylphenyl)imidazole). This N-aryl imidazole is a vital precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are pivotal ligands in modern catalysis. An understanding of its properties is therefore essential for researchers in synthetic chemistry, materials science, and drug development. This document consolidates experimental and computed data, details robust protocols for its synthesis and characterization, and explores the causal relationship between its unique structure and its functional applications.

Introduction: The Significance of Steric Hindrance and Electronic Tuning

This compound, CAS Number 25364-44-7, is a substituted aromatic heterocycle that has garnered significant attention not as a final product, but as a crucial intermediate. The imidazole ring itself is a ubiquitous scaffold in biologically active molecules and pharmaceuticals.[1][2] However, the true value of this specific derivative lies in the strategic attachment of the mesityl (2,4,6-trimethylphenyl) group.

This bulky, sterically demanding group serves two primary purposes:

-

Steric Shielding: It provides significant steric bulk around the imidazole ring. This is a critical design feature for its primary application as a precursor to N-heterocyclic carbene (NHC) ligands. The mesityl groups protect the metal center to which the subsequent NHC coordinates, enhancing catalyst stability and influencing selectivity in catalytic reactions.[3]

-

Electronic Modulation: The methyl groups on the mesityl ring are weakly electron-donating, which subtly influences the electronic properties and basicity of the imidazole nitrogen atoms.

This guide provides the foundational physicochemical data necessary for the effective handling, reaction optimization, and quality control of this compound in a research and development setting.

Caption: Chemical structure and identifiers of this compound.

Core Physicochemical Properties

The functional utility of a chemical compound is dictated by its physical and chemical properties. These parameters govern its solubility, reactivity, and stability, thereby informing decisions on reaction conditions, purification methods, and storage.

Quantitative Data Summary

The known physicochemical parameters for this compound are summarized in the table below. It is critical to distinguish between experimentally determined values and computationally derived estimates, as the former provide a more accurate basis for experimental design.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₂H₁₄N₂ | - | [4] |

| Molecular Weight | 186.25 g/mol | - | [4] |

| Physical Form | Brown or off-white solid | Experimental | [5] |

| Melting Point | 162-163 °C | Experimental | [6] |

| Boiling Point | Data not available | - | - |

| pKa (conjugate acid) | Not experimentally determined | - | - |

| LogP (Octanol/Water) | 2.8 | Computed (XLogP3) | [4] |

In-Depth Analysis of Key Properties

Melting Point: The experimentally determined melting point of 162-163 °C confirms that this compound is a stable solid at room temperature, which simplifies handling and storage.[6] The high melting point is indicative of a well-ordered crystal lattice structure, likely stabilized by intermolecular interactions such as π–π stacking between the aromatic rings, a feature observed in related crystal structures.[3]

Solubility: While quantitative solubility data is not widely published, the molecular structure provides strong indicators for its qualitative solubility profile. The molecule possesses a large, nonpolar surface area due to the mesityl group, and a smaller, polar imidazole moiety.

-

Predicted High Solubility: In nonpolar to moderately polar organic solvents such as toluene, diethyl ether, dichloromethane (DCM), and tetrahydrofuran (THF).

-

Predicted Low Solubility: In highly polar protic solvents like water and methanol. The hydrophobic mesityl group is expected to dominate, limiting miscibility with aqueous media.

Partition Coefficient (LogP): The computed XLogP3 value of 2.8 suggests that this compound has a moderate degree of lipophilicity.[4] This value is consistent with the structural analysis, indicating a preference for nonpolar (lipid-like) environments over polar (aqueous) ones. This property is particularly relevant in drug development contexts, where it influences membrane permeability and pharmacokinetic profiles.

Basicity (pKa): The pKa of the parent imidazole's conjugate acid is approximately 7.0.[1] For this compound, the uncoordinated nitrogen atom (N3) retains a lone pair of electrons and is the basic site. The mesityl group, being a substituted phenyl ring, is generally electron-withdrawing via induction but its methyl groups are weakly electron-donating through hyperconjugation. The overall electronic effect on the imidazole ring is complex, but the basicity is expected to be in a similar range to other N-arylimidazoles. Precise determination via titration is necessary for applications where basicity is a critical parameter.

Synthesis Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The formation of the C-N bond between the imidazole nitrogen and the mesityl ring is most reliably achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which uses a copper catalyst, is a well-established and robust method for this transformation.[7][8]

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Step-by-Step Methodology

Causality: This protocol relies on the copper(I) catalyst to facilitate the coupling of the N-H bond of imidazole with the C-Br bond of mesityl bromide. The base is essential for deprotonating the imidazole, generating the imidazolide anion, which is a more potent nucleophile. A high-boiling polar aprotic solvent like DMF is used to ensure all reactants remain in solution at the required high temperature.

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add imidazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of imidazole).

-

Reactant Addition: Add 2-bromo-1,3,5-trimethylbenzene (mesityl bromide, 1.1 eq.) to the mixture.

-

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere, preventing oxidation of the copper catalyst.

-

Reaction: Heat the mixture to 110-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Spectroscopic and Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized compound. NMR spectroscopy provides detailed information about the molecular structure, while UV-Vis spectroscopy reveals electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR signals provide a unique fingerprint for the molecule.

¹H NMR:

-

Imidazole Protons: Three distinct signals are expected in the aromatic region (typically δ 6.8-8.0 ppm). The proton at the C2 position will appear as a singlet, while the C4 and C5 protons will appear as two distinct signals, likely singlets or narrow triplets depending on the solvent and resolution.[9][10]

-

Mesityl Aromatic Protons: A single signal (singlet) integrating to 2H is expected in the aromatic region, characteristic of the two equivalent aromatic protons on the mesityl ring.

-

Mesityl Methyl Protons: Two distinct singlets are expected: one integrating to 6H for the two equivalent ortho-methyl groups, and one integrating to 3H for the para-methyl group.

¹³C NMR:

-

Imidazole Carbons: Three signals are expected in the aromatic region (typically δ 120-140 ppm) corresponding to the C2, C4, and C5 carbons.

-

Mesityl Carbons: Four signals are expected for the aromatic carbons of the mesityl ring, and two signals for the ortho- and para-methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorptions corresponding to π-π* electronic transitions within the two aromatic systems: the imidazole ring and the mesityl ring. The parent imidazole absorbs around 206 nm.[1] The presence of the conjugated mesityl ring is expected to cause a bathochromic (red) shift and result in a more complex spectrum with multiple absorption bands, likely below 300 nm.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed.

Protocol: Melting Point Determination

-

Sample Preparation: Place a small amount of the dry, purified solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point (162 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Protocol: Solubility Determination (Qualitative)

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Measurement: To a small vial, add approximately 10 mg of this compound.

-

Titration: Add the selected solvent dropwise while vortexing or stirring. Start with 0.1 mL, then increase incrementally.

-

Observation: Observe for complete dissolution. Classify solubility as:

-

Soluble: Dissolves in < 1 mL.

-

Sparingly Soluble: Dissolves in 1-5 mL.

-

Insoluble: Does not fully dissolve in > 5 mL.

-

Protocol: pKa Determination (Potentiometric Titration)

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system, often a mixture like water/ethanol to ensure solubility.

-

Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the imidazole has been protonated.

Applications in Research and Development

The unique steric and electronic properties of this compound make it a valuable building block, primarily in the field of catalysis.

Caption: Role of this compound as a precursor to NHC catalysts.

N-Heterocyclic Carbene (NHC) Synthesis: The most prominent application is its use as a precursor to the IMes ligand (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene).[11] Deprotonation at the C2 position of the corresponding imidazolium salt yields the free carbene, a strong σ-donating ligand that can stabilize a wide variety of transition metals. These metal-NHC complexes are highly effective catalysts for reactions such as olefin metathesis and Buchwald-Hartwig amination.[12][13]

Drug Discovery: While this compound itself is not typically an active pharmaceutical ingredient, the imidazole scaffold is a "privileged structure" in medicinal chemistry. Its derivatives are explored for a vast range of therapeutic targets.[2] The synthetic accessibility of N-aryl imidazoles allows for the creation of diverse molecular libraries for screening and lead optimization.

Conclusion

This compound is a compound whose importance is defined by its structure-function relationship. Its key physicochemical properties—a high melting point, moderate lipophilicity, and predictable solubility—make it a reliable and manageable synthetic intermediate. The defining mesityl group imparts essential steric bulk that is translated into the stability and selectivity of the N-heterocyclic carbene catalysts derived from it. The protocols and data presented in this guide provide the necessary foundation for researchers to confidently utilize this versatile building block in catalysis, synthetic methodology, and the broader pursuit of new chemical entities.

References

-

PubChem. This compound | C12H14N2 | CID 9815460. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 1-Methylimidazole. [Link]

-

Landry, V. K., et al. (2006). Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide. Journal of the American Chemical Society, 128(38), 12490-7. [Link]

-

Feng, Y., et al. (2016). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Royal Society of Chemistry - Supporting Information. [Link]

-

Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(4), 585-589. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Das, J. K., & Dash, K. C. (1985). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, 24A, 696-698. [Link]

-

Gautam, D., et al. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines. Supporting Information. [Link]

-

Chemister.ru. 1-methylimidazole. [Link]

-

Wikipedia. Imidazole. [Link]

-

Vaddamanu, M. K. S., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 26(16), 4960. [Link]

-

Monge, S., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic & Biomolecular Chemistry, 12(9), 1428-1452. [Link]

-

Solubility of Things. Imidazole. [Link]

-

Abboud, J., et al. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(%CE%B4-13C-Abboud-Boyer/f5a044e0e5a87b5a5b51c890d79d6c7038a8e1e7]([Link]

-

Rezaei-Sameti, M. (2011). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 23(12), 5727-5732. [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455. [Link]

-

Wang, D., et al. (2012). A mild and regioselective Ullmann reaction of indazoles with aryliodides in water. Tetrahedron Letters, 53(34), 4567-4570. [Link]

-

NIST. 1H-Imidazole. National Institute of Standards and Technology. [Link]

-

PubChem. 1H-Imidazole, 1-[(2,4,6-trimethylphenyl)methyl]-. National Center for Biotechnology Information. [Link]

-

ResearchGate. UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... [Link]

-

Royal Society of Chemistry. Supplementary Information 1-Methylimidazole Stabilization of Gold Nanoparticles in Imidazolium Ionic Liquids. [Link]

-

Chemical Synthesis Database. 2-(4-methylphenyl)-1H-imidazole. [Link]

-

ResearchGate. Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 3. Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H14N2 | CID 9815460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [sytracks.com]

- 6. 1-(2,4,6-trimethylphenyl)-1H-Imidazole CAS#: 25364-44-7 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

solubility of 1-Mesityl-1H-imidazole in organic solvents

An In-depth Technical Guide to the Solubility of 1-Mesityl-1H-imidazole in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a sterically hindered N-aryl imidazole derivative increasingly utilized as a precursor for N-heterocyclic carbene (NHC) ligands in catalysis and organometallic chemistry.[1] A fundamental understanding of its solubility in organic solvents is paramount for its synthesis, purification, handling, and application in homogeneous reaction systems. This technical guide provides a comprehensive analysis of the molecular properties of this compound that govern its solubility. While specific quantitative solubility data is not widely published, this document synthesizes foundational chemical principles and data from analogous compounds to predict its solubility profile. Furthermore, it outlines a robust, self-validating experimental protocol for the precise determination of its solubility across a spectrum of organic solvents, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility for a Bulky Ligand Precursor

This compound, characterized by a bulky mesityl (2,4,6-trimethylphenyl) group attached to an imidazole ring, presents a unique combination of aromatic, heterocyclic, and sterically demanding features.[2] This structure is pivotal in the synthesis of stable N-heterocyclic carbenes (NHCs), which are instrumental in stabilizing metal centers for various catalytic processes.[1] The efficiency of its synthesis, the choice of purification methods (e.g., recrystallization), and its utility in solution-phase reactions are all critically dependent on its solubility characteristics.

Predicting and quantifying the solubility of this molecule is not trivial. The interplay between the polar imidazole moiety and the large, nonpolar mesityl group creates a nuanced solubility profile that dictates the choice of appropriate solvent systems for any given application. This guide serves to deconstruct the factors influencing its solubility and provide a practical framework for its empirical determination.

Molecular Structure and Physicochemical Properties

A molecule's structure is the primary determinant of its physical properties, including solubility. The structure of this compound offers key insights into its expected behavior in different solvent environments.

-

Imidazole Ring: This five-membered heterocyclic component is polar. The presence of two nitrogen atoms, one of which possesses a lone pair of electrons, allows for dipole-dipole interactions and potential hydrogen bond acceptance. The parent compound, 1H-imidazole, is highly soluble in polar solvents like water and ethanol.[3][4][5]

-

Mesityl Group: This 2,4,6-trimethylphenyl substituent is large, nonpolar, and hydrophobic. Its steric bulk significantly influences the overall molecular geometry, with the mesityl and imidazole rings being non-coplanar.[1] This large hydrocarbon portion of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

The dual nature of the molecule—a polar "head" and a nonpolar, bulky "tail"—suggests that it will not exhibit extreme solubility in either highly polar or purely nonpolar solvents. Instead, its optimal solubility is likely to be found in solvents of intermediate polarity that can effectively solvate both moieties of the molecule.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound highlighting its polar and nonpolar regions.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(2,4,6-trimethylphenyl)imidazole | [2] |

| Molecular Formula | C₁₂H₁₄N₂ | [2] |

| Molecular Weight | 186.26 g/mol | [2] |

| Physical Form | Solid or liquid | |

| InChIKey | XEFLCLZQKDDENB-UHFFFAOYSA-N | [2] |

Predicted Solubility Profile: A Theoretical Assessment

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can predict the solubility of this compound by comparing its structural features to the properties of various classes of organic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals interactions. The large mesityl group will have a favorable interaction with these solvents. However, the polar imidazole ring will be poorly solvated, likely leading to low to moderate solubility . Toluene, being aromatic, may offer slightly better solubility than aliphatic hexane due to potential π-π interactions with the molecule's aromatic rings.[1]

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane, Acetonitrile): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They are effective at solvating both polar and nonpolar moieties. Dichloromethane is known to be a good solvent for many imidazole derivatives.[7] This class of solvents is predicted to offer the highest solubility for this compound, as they can interact favorably with the imidazole dipole while also accommodating the nonpolar mesityl group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by their ability to act as hydrogen bond donors. While the imidazole nitrogen can act as a hydrogen bond acceptor, the large, hydrophobic mesityl group will disrupt the strong hydrogen-bonding network of the solvent, particularly water. This leads to a high energetic penalty for solvation. Therefore, solubility is expected to be very low in water and moderate in alcohols like ethanol, which has a significant nonpolar character itself.[8]

Studies on similar N-phenylimidazoles have shown that their solubility is significantly lower than that of the parent 1H-imidazole, especially in chloroalkanes, which supports the prediction of limited solubility in highly polar or purely nonpolar extremes.[7]

Table 2: Common Organic Solvents and Predicted Solubility

| Solvent | Class | Key Feature | Predicted Solubility of this compound |

| Hexane | Nonpolar | van der Waals forces | Low |

| Toluene | Nonpolar, Aromatic | π-π interactions | Moderate |

| Diethyl Ether | Slightly Polar | Dipole, H-bond acceptor | Moderate |

| Dichloromethane (DCM) | Polar Aprotic | Strong dipole | High |

| Tetrahydrofuran (THF) | Polar Aprotic | Strong dipole, H-bond acceptor | High |

| Acetone | Polar Aprotic | Strong dipole, H-bond acceptor | High |

| Acetonitrile (ACN) | Polar Aprotic | Strong dipole | Moderate to High |

| Ethanol | Polar Protic | H-bond donor/acceptor | Moderate |

| Methanol | Polar Protic | H-bond donor/acceptor | Low to Moderate |

| Water | Polar Protic | Strong H-bonding network | Very Low / Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical measurement is essential. The isothermal equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a solvent.[9] This protocol ensures that the solution is truly saturated, a critical requirement for accuracy.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solid ensures that the equilibrium established is that of a saturated solution.

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results. A water bath or calibrated incubator is recommended.

-

Equilibration Time (24-48h): Reaching true thermodynamic equilibrium can be a slow process. A sufficient agitation period is necessary to ensure the dissolution rate equals the precipitation rate.[9]

-

Phase Separation: It is critical that the analyzed sample contains only the dissolved solute, free from any suspended solid particles. Centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents) is a robust method to achieve this.

-

Quantification: A sensitive and linear analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal, as it can separate the analyte from any potential impurities and provide accurate quantification based on a calibration curve.

Diagram: Experimental Workflow

Caption: Workflow for the experimental determination of solubility via the shake-flask method.

Step-by-Step Methodology

-

Preparation of Standards: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Preparation and Equilibration: a. To a series of 4 mL glass vials, add an excess amount of solid this compound (e.g., ~20-50 mg, ensuring solid is visible after equilibration). b. Accurately add 2.0 mL of the desired organic solvent to each vial. c. Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). d. Agitate the vials vigorously for 24 to 48 hours.

-

Sampling and Analysis: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow solid particles to settle. b. Carefully withdraw a sample of the supernatant using a glass syringe. c. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial. d. Perform an accurate dilution of the filtrate with the mobile phase to ensure the concentration falls within the linear range of the calibration curve. e. Analyze the diluted sample by HPLC-UV.

-

Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the concentration in the original saturated solution using the following formula: Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

Data Presentation

Quantitative results should be meticulously documented to allow for easy comparison and interpretation.

Table 3: Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | 25.0 | Experimental Value | Calculated Value | e.g., Clear solution |

| Toluene | 25.0 | Experimental Value | Calculated Value | e.g., Clear solution |

| Ethanol | 25.0 | Experimental Value | Calculated Value | e.g., Clear solution |

| Hexane | 25.0 | Experimental Value | Calculated Value | e.g., Clear solution |

Conclusion

This compound is a molecule of significant interest in modern chemistry, and a thorough understanding of its solubility is a prerequisite for its effective use. Based on its amphiphilic structure, it is predicted to be most soluble in polar aprotic solvents like dichloromethane and THF, with moderate solubility in aromatic and alcoholic solvents, and poor solubility in aliphatic hydrocarbons and water. This guide provides the theoretical foundation for these predictions and, more importantly, a detailed, robust experimental protocol to enable researchers to determine precise solubility values. The generation of such empirical data is crucial for optimizing reaction conditions, developing purification strategies, and advancing the applications of this versatile compound.

References

-

Gornitzka, H., & Pramann, A. (2018). Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 735–738. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved January 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9815460, this compound. Retrieved January 3, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole. Retrieved January 3, 2026, from [Link].

-

Solubility of Things. (n.d.). Imidazole. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved January 3, 2026, from [Link]

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 3, 2026, from [Link]

-

Domańska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 48(2), 331-335. Available at: [Link]

-

Baskin, J. M., & Hartwig, J. F. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(10), 3679-3682. Available at: [Link]

-

Queen's University. (n.d.). Solubility of Organic Compounds. Retrieved January 3, 2026, from [Link]

-

Yilmaz, F., & Kucuk, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 209-215. Available at: [Link]

-

Singh, R., & Sharma, P. (2020). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 5(29), 8887-8907. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 3, 2026, from [Link]

-

Chemistry For Everyone. (2024, May 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). N‐Arylation of imidazoles with aryl boronic acids. Retrieved January 3, 2026, from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved January 3, 2026, from [Link]

-

International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 3, 2026, from [Link]

-

Domańska, U., & Goral, M. (2006). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 51(1), 222-226. Available at: [Link]

-

Parkin, G. (2006). Synthesis and structural characterization of 1-mesityl-1,3-dihydro-imidazole-2-selone and bis(1-mesitylimidazol-2-yl)diselenide: experimental evidence that the selone is more stable than the selenol tautomer. Journal of the American Chemical Society, 128(38), 12490-12497. Available at: [Link]

-

Mayr, H. (n.d.). Molecule: 3-mesityl-1-methyl-1H-imidazol-3-ium-2-ide (in THF). Retrieved January 3, 2026, from [Link]

-

Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science: An Indian Journal, 19(1), 257. Available at: [Link]

-

ChemRxiv. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved January 3, 2026, from [Link]

Sources

- 1. Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C12H14N2 | CID 9815460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. saltise.ca [saltise.ca]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Theoretical Investigation of 1-Mesityl-1H-imidazole using Density Functional Theory

Introduction

Imidazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2][3] The 1-Mesityl-1H-imidazole variant, which incorporates a sterically bulky mesityl (2,4,6-trimethylphenyl) group, is of particular interest for its potential to modulate biological target interactions and influence solid-state packing, thereby affecting its material characteristics.

Density Functional Theory (DFT) has emerged as an indispensable tool in computational chemistry, providing a robust framework for predicting the structural, spectroscopic, and electronic properties of molecules with a high degree of accuracy.[4][5] For researchers and drug development professionals, DFT studies offer a cost-effective and insightful means to elucidate the fundamental characteristics of molecules like this compound, guiding further experimental work and rational design of novel therapeutics and materials.

This in-depth technical guide provides a comprehensive overview of the theoretical investigation of this compound using DFT. It is designed to serve as a practical resource for researchers, detailing not just the "how" but also the "why" behind the computational protocols, and contextualizing the expected findings within the broader scientific literature on imidazole derivatives.

Part 1: Computational Methodology: A Self-Validating Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methodology. For imidazole derivatives, a wealth of literature has established a robust protocol that balances computational cost with accuracy.

Step-by-Step Computational Workflow

A typical DFT investigation of this compound would proceed as follows:

-

Molecular Structure Input: The initial 3D coordinates of this compound can be generated using standard molecular building software. The IUPAC name for this molecule is 1-(2,4,6-trimethylphenyl)imidazole.[6]

-

Geometry Optimization: This is the most critical step, where the algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

-

Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational expense.[4] A Pople-style basis set, such as 6-311++G(d,p) , is recommended. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for accurately describing lone pairs and potential non-covalent interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the description of bonding.[4]

-

-

Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Prediction of Spectroscopic Data: The calculated vibrational modes can be correlated with experimental FT-IR and Raman spectra.

-

-

Property Calculations: With the optimized geometry, a range of electronic and spectroscopic properties can be calculated. This includes:

-

Natural Bond Orbital (NBO) analysis for understanding charge distribution and hyperconjugative interactions.

-

Time-Dependent DFT (TD-DFT) for the prediction of electronic absorption spectra (UV-Vis).[7]

-

Gauge-Independent Atomic Orbital (GIAO) method for the calculation of NMR chemical shifts.[8]

-

Calculation of frontier molecular orbitals (HOMO and LUMO) and the associated energy gap.

-

Calculation of non-linear optical (NLO) properties, such as the first-order hyperpolarizability.

-

The logical flow of this computational protocol is illustrated in the diagram below.

Caption: A generalized workflow for DFT calculations on this compound.

Part 2: Structural and Spectroscopic Characterization

Optimized Molecular Geometry

The geometry of this compound is characterized by the spatial arrangement of the imidazole and mesityl rings. A key structural parameter is the dihedral angle between the planes of these two rings. Due to steric hindrance from the ortho-methyl groups on the mesityl ring, a non-planar conformation is expected. Experimental data from the crystal structure of a related diphenylboron complex of this compound shows dihedral angles between the imidazole and mesityl mean planes to be approximately 63.1° and 67.8°.[9] DFT optimization is expected to yield a similar twisted geometry.

| Parameter | Expected Value/Range | Significance |

| Imidazole-Mesityl Dihedral Angle | ~60-70° | Influences conjugation, electronic properties, and crystal packing. |

| C-N and C=C bond lengths in Imidazole | 1.3-1.4 Å | Reflects the aromatic character of the imidazole ring. |

| C-H bond lengths | ~1.1 Å | Standard for sp2 and sp3 hybridized carbons. |

Vibrational Spectroscopy (FT-IR and Raman)

DFT frequency calculations provide a theoretical vibrational spectrum that can be compared with experimental data. Key vibrational modes for this compound would include:

-

C-H stretching: Aromatic C-H stretches from both rings are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

-

C=C and C=N stretching: These vibrations within the aromatic rings are expected in the 1400-1650 cm⁻¹ range and are characteristic of the heterocyclic and phenyl frameworks.

-

Ring deformation and breathing modes: These appear at lower wavenumbers and are characteristic of the overall molecular structure.

It is standard practice to apply a scaling factor to the calculated frequencies (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.

NMR Spectroscopy

The GIAO method is highly effective for predicting ¹H and ¹³C NMR chemical shifts.[8]

-

¹H NMR: The protons on the imidazole ring are expected to have distinct chemical shifts. The mesityl ring will show a characteristic pattern for its aromatic protons and a strong singlet for the methyl protons.

-

¹³C NMR: The carbon atoms in the imidazole ring will have characteristic shifts, distinguishable from those of the mesityl ring. The methyl carbons will appear at high field (low ppm).

A comparison of calculated and experimental NMR data serves as a powerful validation of the computed electronic structure.[10]

Part 3: Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron. In imidazole derivatives, the HOMO is often delocalized over the π-system of the rings.[7]

-

LUMO: Represents the ability to accept an electron. The LUMO is also typically a π* orbital.

-

HOMO-LUMO Energy Gap (ΔE): This is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity and lower kinetic stability.[5][11] For imidazole derivatives, this gap is a key determinant of their potential as electronic materials.

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is invaluable for identifying regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms are typically associated with positive potential.

Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugation and significant charge separation can exhibit NLO properties, which are of interest for applications in optoelectronics. DFT calculations can predict the first-order hyperpolarizability (β), a key measure of a molecule's NLO response. The presence of the imidazole and mesityl rings suggests that this compound could possess NLO activity.

Part 4: Potential Biological Activity and Molecular Docking

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[12] Theoretical studies can provide initial insights into the potential biological activity of this compound through molecular docking.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to the active site of a biological macromolecule (receptor), typically a protein.[13][14][15]

-

Receptor Preparation: A crystal structure of a relevant protein target is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized structure of this compound is used as the input ligand geometry.

-

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined active site of the receptor, and various conformations and orientations are sampled.

-

Analysis: The results are analyzed based on the predicted binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

Given the known activities of other imidazole derivatives, potential protein targets for docking studies with this compound could include enzymes involved in microbial pathogenesis or cancer-related pathways.[13]

Caption: A simplified workflow for molecular docking studies.

Conclusion

Theoretical DFT studies provide a powerful, predictive, and insightful approach to characterizing novel molecules like this compound. By leveraging well-established computational protocols, researchers can gain a deep understanding of its structural, spectroscopic, and electronic properties, as well as generate hypotheses about its potential biological activity. This guide outlines a comprehensive and scientifically rigorous framework for such an investigation, enabling scientists and drug development professionals to effectively integrate computational chemistry into their research and development pipelines, ultimately accelerating the discovery of new medicines and materials.

References

-

Ahmad, F., Alam, M. J., Alam, M., Azaz, S., Parveen, M., Park, S., & Ahmad, S. (2018). Synthesis, spectroscopic, computational (DFT/B3LYP), AChE inhibition and antioxidant studies of imidazole derivative. NASA Astrophysics Data System (ADS). Available at: [Link]

-

[No Author] (n.d.). Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate. PMC - NIH. Available at: [Link]

-

[No Author] (n.d.). This compound | C12H14N2 | CID 9815460. PubChem. Available at: [Link]

-

[No Author] (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

-

[No Author] (n.d.). DFT-optimised junctions of 1H-imidazole in (a) anhydrous conditions,... ResearchGate. Available at: [Link]

-

[No Author] (2019). Salt and co-crystal formation from the reaction of fumaric acid with different N-heterocyclic compounds: Experimental and DFT study. Science.gov. Available at: [Link]

-

[No Author] (n.d.). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. RUN Repository. Available at: [Link]

-

Vijesh, A. M., Isloor, A. M., Shetty, P., Sundershan, S., & Fun, H. K. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

-

[No Author] (n.d.). 1-(2-Mesitylenesulfonyl)imidazole - (CAS 50257-39-1). Peptides. Available at: [Link]

-

[No Author] (n.d.). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. ResearchGate. Available at: [Link]

-

Salam, S., & Jat, R. K. (2020). Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

[No Author] (n.d.). Imidazole 2 PDF. Scribd. Available at: [Link]

-

[No Author] (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - PubMed Central. Available at: [Link]

-

[No Author] (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. International Research Journal of Education and Technology. Available at: [Link]

-

[No Author] (n.d.). Vibrational Spectral Simulation of 1Benzyl1H-Imidazole Using Scaled DFT Force Fields. ResearchGate. Available at: [Link]

-

[No Author] (n.d.). 12 A review: Imidazole synthesis and its biological activities. ijcrt.org. Available at: [Link]

-

Vijesh, A. M., Isloor, A., Telkar, S., Peethambar, S. K., Rai, S., & Nishitha, A. (2013). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. Available at: [Link]

-

[No Author] (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. Available at: [Link]

-

[No Author] (n.d.). Prediction of 1H NMR chemical shifts for clusters of imidazolium-based ionic liquids. pubs.rsc.org. Available at: [Link]

-

[No Author] (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

-

[No Author] (n.d.). Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. irjweb.com [irjweb.com]

- 6. This compound | C12H14N2 | CID 9815460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 9. Crystal structure of bis(this compound-κN 3)diphenylboron trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. theory dft b3lyp: Topics by Science.gov [science.gov]

- 13. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 14. jddtonline.info [jddtonline.info]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Mesityl-1H-imidazole: Melting and Boiling Point Determination

Abstract

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of 1-Mesityl-1H-imidazole, a critical N-heterocyclic carbene (NHC) precursor and building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, the underlying scientific principles, and expert insights into ensuring data integrity. We will explore the significance of these physical constants, detail rigorous experimental protocols for their measurement, and discuss the impact of synthetic and purification strategies on the final observed values.

Introduction: The Significance of Physical Constants in Chemical Synthesis

In the realm of chemical research and development, the physical properties of a compound, such as its melting and boiling points, serve as fundamental indicators of identity and purity. For a compound like this compound, which is often a precursor to highly sensitive catalysts and biologically active molecules, ensuring its purity is paramount. The sharpness of a melting point range and the consistency of a boiling point are direct reflections of the homogeneity of the sample.

This compound, with its sterically hindered N-aryl group, presents unique characteristics that influence its physical properties. The mesityl group's bulk can affect crystal packing and intermolecular forces, which in turn dictate the energy required for phase transitions. An accurate determination of its melting and boiling points is therefore not merely a routine measurement but a critical quality control step.

Physicochemical Properties of this compound

A thorough literature review and data compilation have established the following values for the melting and boiling points of this compound.

| Physical Property | Value | Source |

| Melting Point | 162-163 °C | |

| Boiling Point | 322.9 ± 41.0 °C (Predicted) |

It is important to note that the boiling point is a predicted value. The high temperature suggests that determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended method for both purification and boiling point determination under reduced pressure.

Synthesis and Purification: A Prerequisite for Accurate Measurement